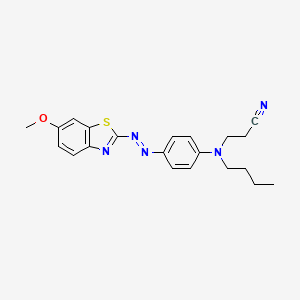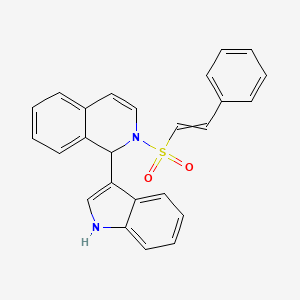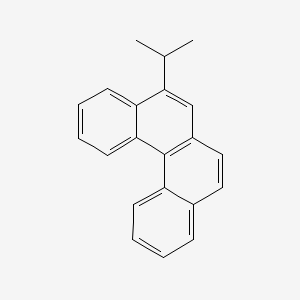
BENZO(c)PHENANTHRENE, 5-ISOPROPYL-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BENZO©PHENANTHRENE, 5-ISOPROPYL-: is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C21H18 It is a derivative of benzo[c]phenanthrene, characterized by the presence of an isopropyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BENZO©PHENANTHRENE, 5-ISOPROPYL- typically involves the functionalization of benzo[c]phenanthrene. One common method is the Friedel-Crafts alkylation, where benzo[c]phenanthrene is reacted with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: BENZO©PHENANTHRENE, 5-ISOPROPYL- can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C). This reaction can convert the aromatic rings into partially or fully hydrogenated products.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur at various positions on the aromatic rings. Common reagents include nitric acid (HNO3) for nitration and bromine (Br2) for halogenation.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, elevated pressure and temperature.
Substitution: HNO3, Br2, sulfuric acid (H2SO4) as a catalyst for nitration.
Major Products:
Oxidation: Quinones, carboxylic acids.
Reduction: Hydrogenated derivatives.
Substitution: Nitrobenzo[c]phenanthrene, halogenated benzo[c]phenanthrene.
Scientific Research Applications
BENZO©PHENANTHRENE, 5-ISOPROPYL- has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of PAHs in various chemical reactions and environmental conditions.
Biology: Investigated for its interactions with biological macromolecules, such as DNA and proteins, to understand its potential mutagenic and carcinogenic effects.
Medicine: Explored for its potential use in drug development, particularly in the design of anticancer agents due to its structural similarity to other bioactive PAHs.
Industry: Utilized in the development of organic semiconductors and other materials with unique electronic properties.
Mechanism of Action
The mechanism of action of BENZO©PHENANTHRENE, 5-ISOPROPYL- involves its interaction with cellular components, particularly DNA. The compound can form adducts with DNA, leading to mutations and potentially carcinogenic effects. The molecular targets include adenine residues in DNA, and the pathways involved in its action include the activation of DNA repair mechanisms and apoptosis in response to DNA damage .
Comparison with Similar Compounds
Benzo[c]phenanthrene: The parent compound without the isopropyl group.
Dibenzo[c,g]phenanthrene: A related compound with additional fused benzene rings.
Phenanthrene: A simpler PAH with three fused benzene rings.
Uniqueness: BENZO©PHENANTHRENE, 5-ISOPROPYL- is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and interactions with biological molecules. This structural modification can lead to differences in its physical properties, such as solubility and melting point, as well as its biological activity compared to other similar PAHs .
Properties
CAS No. |
63020-53-1 |
|---|---|
Molecular Formula |
C21H18 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
5-propan-2-ylbenzo[c]phenanthrene |
InChI |
InChI=1S/C21H18/c1-14(2)20-13-16-12-11-15-7-3-4-8-17(15)21(16)19-10-6-5-9-18(19)20/h3-14H,1-2H3 |
InChI Key |
RESRCWGRKNPWHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C3=CC=CC=C3C=C2)C4=CC=CC=C41 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


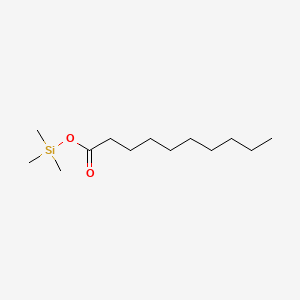
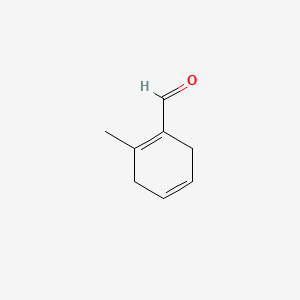
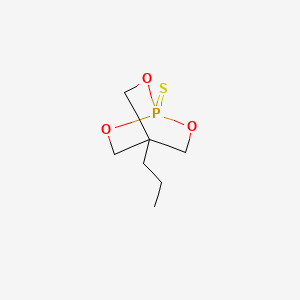
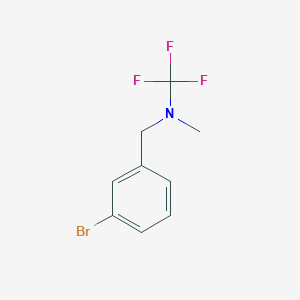
![Imidazo[4,5,1-jk][1,3,4]benzotriazepine](/img/structure/B13948032.png)
![4,6-Methanofuro[3,2-d]pyrimidine](/img/structure/B13948037.png)
![(S)-3-(pyrrolidin-3-yl)-3,4-dihydrobenzo[d][1,2,3]triazine](/img/structure/B13948040.png)

![7-methoxy-5-methyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole](/img/structure/B13948048.png)

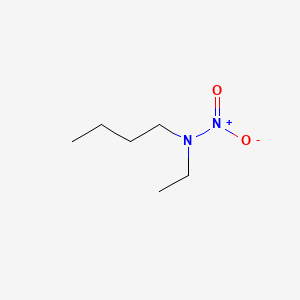
![4-{2-[4-(Methylamino)phenyl]ethenyl}phenol](/img/structure/B13948069.png)
